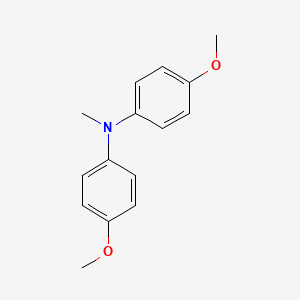

N-(4-Methoxyphenyl)-N-methyl-p-anisidine

Description

N-(4-Methoxyphenyl)-N-methyl-p-anisidine (CAS: 5961-59-1), also known as N-Methyl-4-methoxyaniline or N-Methyl-p-anisidine, is a substituted aromatic amine with the molecular formula C₈H₁₁NO. It features a methoxy (-OCH₃) group at the para position of the benzene ring and a methyl (-CH₃) group attached to the nitrogen atom . This compound is structurally related to p-anisidine (4-methoxyaniline) but differs by the addition of a methyl group on the amine nitrogen. Its molecular weight is 137.18 g/mol, and it is commonly utilized in organic synthesis, particularly as a building block for heterocyclic compounds (e.g., thienopyrimidines) and pharmaceutical intermediates .

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-16(12-4-8-14(17-2)9-5-12)13-6-10-15(18-3)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSYDIKKOAPATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181620 | |

| Record name | N-(4-Methoxyphenyl)-N-methyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27151-57-1 | |

| Record name | 4,4′-Dimethoxy-N-methyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27151-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-N-methyl-p-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027151571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)-N-methyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)-N-methyl-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-N-methyl-p-anisidine typically involves the reaction of 4-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group. The general reaction scheme is as follows:

4-Methoxyaniline+Methyl Iodide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Methoxyphenyl)-N-methyl-p-anisidine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Bromine (Br₂), Nitric acid (HNO₃)

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Secondary amines

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

N-(4-Methoxyphenyl)-N-methyl-p-anisidine has been investigated for its potential as an anticancer agent. It is a structural component in compounds like MPC-6827, which has shown efficacy against several cancer types, including breast and colon cancers. The compound acts as a microtubule-destabilizing agent, inducing apoptosis in cancer cells by disrupting the cell cycle and inhibiting tumor growth .

Case Study: MPC-6827 Development

- Objective : To evaluate the antiproliferative activity of MPC-6827 derivatives.

- Methodology : Various derivatives were synthesized and tested against human colorectal cancer cell lines (HT-29 and Caco-2).

- Results : The study reported promising results in inhibiting cancer cell proliferation, encouraging further development of these compounds as potential therapeutic agents .

Analytical Chemistry Applications

2.1 Liquid Chromatography

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases, allowing for the separation and analysis of this compound in various samples. This method is scalable and suitable for pharmacokinetic studies .

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water |

| pH Adjustment | Phosphoric acid (or formic acid for MS) |

| Particle Size | 3 µm |

| Application Type | Isolation of impurities |

Synthesis and Chemical Reactions

3.1 Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that exhibit biological activities. For instance, it can be utilized in the preparation of 6-hydroxy-3,4-dihydroquinolinone through intramolecular Friedel-Crafts alkylation reactions .

Case Study: Synthesis Process

- Starting Material : N-(4-Methoxyphenyl)-3-chloropropionamide.

- Conditions : Reaction with Lewis acids at elevated temperatures (150°C to 220°C).

- Outcome : High yield of 6-hydroxy-3,4-dihydroquinolinone suitable for further applications in drug development.

4.1 Antimicrobial Activity

Research has also explored the antimicrobial properties of complexes derived from this compound. Cyclopalladate complexes synthesized from this compound have shown promising biological activity against various pathogens .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-p-anisidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)acetamide (p-Acetanisidine)

- Structure : Features an acetamide (-NHCOCH₃) group instead of the methylamine (-NHCH₃) group in the target compound.

- Molecular Weight : 165.192 g/mol (vs. 137.18 g/mol for N-Methyl-p-anisidine) .

- Physicochemical Properties : Higher density (1.127 g/cm³) due to the acetyl group, which enhances crystallinity. The acetamide group reduces basicity compared to the methylamine substituent in N-Methyl-p-anisidine .

- Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates. Unlike N-Methyl-p-anisidine, it lacks direct pharmacological activity but is a metabolite in drug simplification strategies (e.g., albendazole derivatives) .

N,N-Dimethyl-p-anisidine

- Structure : Contains two methyl groups on the nitrogen atom (-N(CH₃)₂).

- Molecular Weight : 151.21 g/mol .

- Key Differences : The additional methyl group increases steric hindrance, reducing reactivity in nucleophilic substitution reactions. This compound is more lipophilic (logP ~1.8) than N-Methyl-p-anisidine (logP ~1.2), influencing membrane permeability .

- Synthesis: Typically prepared via exhaustive methylation of p-anisidine, whereas N-Methyl-p-anisidine is synthesized via selective mono-methylation .

N-(4-Methoxyphenyl)pentanamide

- Structure : A pentanamide (-NHCOC₄H₉) derivative of p-anisidine.

- Pharmacological Profile : Demonstrates anthelmintic activity comparable to albendazole but with lower toxicity (IC₅₀ = 12.5 µM vs. 25 µM for albendazole in Toxocara canis larvae). Its TPSA (Topological Polar Surface Area) of 46.3 Ų and logP of 2.8 suggest favorable gastrointestinal absorption and blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Comparison

| Property | N-Methyl-p-anisidine | p-Acetanisidine | N,N-Dimethyl-p-anisidine | N-(4-Methoxyphenyl)pentanamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 137.18 | 165.19 | 151.21 | 221.27 |

| logP | ~1.2 | ~1.5 | ~1.8 | ~2.8 |

| TPSA (Ų) | 21.3 | 46.3 | 12.5 | 46.3 |

| Solubility (Water) | Low | Moderate | Low | Moderate |

| BBB Permeability | Low | Low | Moderate | High |

| CYP Inhibition Potential | Not reported | Moderate | Not reported | High |

Key Observations :

- N-Methyl-p-anisidine ’s low TPSA and molecular weight limit its pharmacokinetic suitability for oral drugs but favor its use in small-molecule synthesis .

- N-(4-Methoxyphenyl)pentanamide ’s balanced logP and TPSA make it a promising anthelmintic candidate, outperforming both N-Methyl-p-anisidine and albendazole in toxicity profiles .

Biological Activity

N-(4-Methoxyphenyl)-N-methyl-p-anisidine, also known as 4-Methoxy-N-methylaniline, is a compound that has garnered attention in various fields of medicinal chemistry due to its biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-anisidine with methylating agents. For instance, one common method includes the use of methyl iodide in the presence of a base, leading to the formation of the methylated product. The reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that modifications to the structure can enhance potency against various bacterial strains. For example, certain analogs displayed improved activity against Vibrio harveyi with IC50 values indicating effective inhibition of quorum sensing mechanisms, which are crucial for bacterial communication and virulence .

Antiviral Activity

The antiviral potential of this compound has also been explored. In a high-throughput screening for antiviral compounds, derivatives were found to inhibit enterovirus replication effectively. The structure-activity relationship (SAR) studies suggested that specific substitutions on the aromatic ring are essential for maintaining antiviral efficacy .

Anticancer Activity

In cancer research, compounds similar to this compound have shown promising results as inhibitors of cell proliferation in various cancer cell lines. For instance, modifications to the compound's structure led to significant reductions in colon cancer cell viability, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | Vibrio harveyi | 29 | |

| Derivative A | Antiviral | Enterovirus | 0.08 | |

| Derivative B | Anticancer | Colon Cancer Cells | 0.51 |

The biological activity of this compound is believed to be mediated through various mechanisms depending on the target. For antimicrobial properties, it may interfere with bacterial signaling pathways essential for virulence. In the case of anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells by modulating key signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.